1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one
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Overview
Description
1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one is an organic compound with a complex structure that includes a nitro group, a phenylsulfanyl group, and a thiazinan ring.
Preparation Methods
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to improve efficiency and reduce costs.
Chemical Reactions Analysis
1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylsulfanyl group may interact with proteins or other biomolecules. The thiazinan ring structure can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one can be compared with other similar compounds such as:
1-Nitro-2-(phenylsulfanyl)benzene: This compound has a simpler structure but shares the nitro and phenylsulfanyl groups.
1-Nitro-1-(3-phenylsulfanyl-1,3-thiazinan-2-ylidene)butan-2-one: This compound has a similar structure but with a shorter carbon chain
Properties
CAS No. |
61636-12-2 |
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Molecular Formula |
C15H18N2O3S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-nitro-1-(3-phenylsulfanyl-1,3-thiazinan-2-ylidene)pentan-2-one |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-7-13(18)14(17(19)20)15-16(10-6-11-21-15)22-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
InChI Key |
SKRKCYBALLXISY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=C1N(CCCS1)SC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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